![molecular formula C4H8N2O5 B12569370 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide](/img/structure/B12569370.png)
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide is a chemical compound with the molecular formula C5H9NO5 It is known for its unique structure, which includes two hydroxyl groups and a carbamoyl group attached to an acetamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide typically involves the reaction of glycine with formaldehyde and urea under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which are then converted to the final product through a series of chemical transformations. The reaction conditions, such as temperature, pH, and reaction time, are carefully optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and purification techniques ensures the efficient and cost-effective production of the compound. The industrial methods also focus on minimizing waste and environmental impact through the use of green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The carbamoyl group can be reduced to form amine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions, such as solvent, temperature, and catalyst, are chosen based on the desired transformation.
Major Products
The major products formed from the reactions of this compound include carbonyl compounds, amine derivatives, and substituted acetamides. These products are of interest for further chemical modifications and applications.
Aplicaciones Científicas De Investigación
2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carbamoyl groups play a crucial role in its binding to enzymes and receptors, leading to modulation of biochemical processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in metabolic and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2,2-Dihydroxy-N-[(hydroxymethyl)carbamoyl]acetamide include:
- 2,2-Dihydroxyacetamide
- N-(Hydroxymethyl)acetamide
- 2-Hydroxy-N-[(hydroxymethyl)carbamoyl]acetamide
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C4H8N2O5 |
|---|---|
Peso molecular |
164.12 g/mol |
Nombre IUPAC |
2,2-dihydroxy-N-(hydroxymethylcarbamoyl)acetamide |
InChI |
InChI=1S/C4H8N2O5/c7-1-5-4(11)6-2(8)3(9)10/h3,7,9-10H,1H2,(H2,5,6,8,11) |
Clave InChI |
PYZKVRYPZRGIOM-UHFFFAOYSA-N |
SMILES canónico |
C(NC(=O)NC(=O)C(O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![S-[6-(Nonane-1-sulfonyl)hexyl] ethanethioate](/img/structure/B12569292.png)
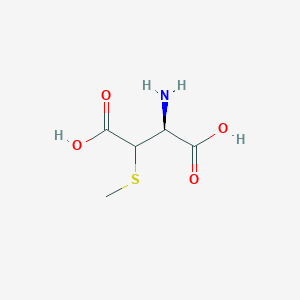

![Phenol, 2,6-bis[[5-(1,1-dimethylethyl)-2-hydroxyphenyl]methyl]-4-methyl-](/img/structure/B12569308.png)
![Methyl 6,7-dioxabicyclo[3.2.2]nona-2,8-diene-1-carboxylate](/img/structure/B12569313.png)
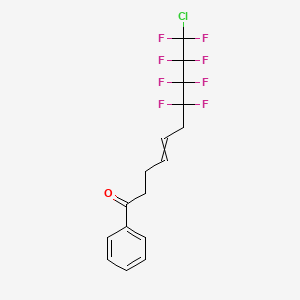
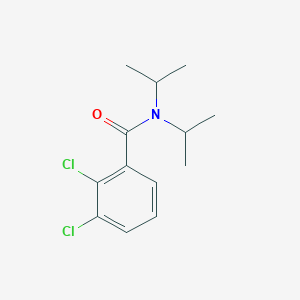

![Methyl 2-[(benzyloxy)imino]-6-phenoxyhexanoate](/img/structure/B12569335.png)


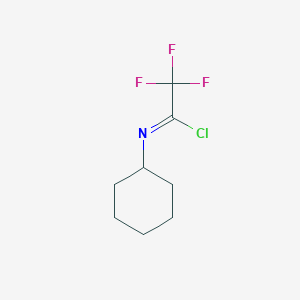
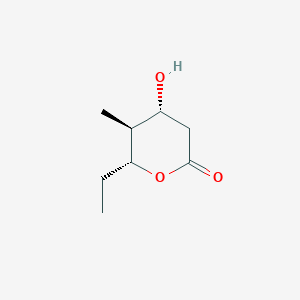
![Chloro(dimethyl)[4-(1-phenylethenyl)phenyl]silane](/img/structure/B12569354.png)
